7-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-2-oxoethoxy)ethoxy)heptanoic acid 7-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-2-oxoethoxy)ethoxy)heptanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13695593
InChI: InChI=1S/C24H29N3O9/c28-18-10-9-17(22(32)26-18)27-23(33)15-6-5-7-16(21(15)24(27)34)25-19(29)14-36-13-12-35-11-4-2-1-3-8-20(30)31/h5-7,17H,1-4,8-14H2,(H,25,29)(H,30,31)(H,26,28,32)
SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCCCCCC(=O)O
Molecular Formula: C24H29N3O9
Molecular Weight: 503.5 g/mol

7-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-2-oxoethoxy)ethoxy)heptanoic acid

CAS No.:

Cat. No.: VC13695593

Molecular Formula: C24H29N3O9

Molecular Weight: 503.5 g/mol

* For research use only. Not for human or veterinary use.

7-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-2-oxoethoxy)ethoxy)heptanoic acid -

Specification

Molecular Formula C24H29N3O9
Molecular Weight 503.5 g/mol
IUPAC Name 7-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethoxy]ethoxy]heptanoic acid
Standard InChI InChI=1S/C24H29N3O9/c28-18-10-9-17(22(32)26-18)27-23(33)15-6-5-7-16(21(15)24(27)34)25-19(29)14-36-13-12-35-11-4-2-1-3-8-20(30)31/h5-7,17H,1-4,8-14H2,(H,25,29)(H,30,31)(H,26,28,32)
Standard InChI Key PTXYFBNBOJXGJO-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCCCCCC(=O)O
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCCCCCC(=O)O

Introduction

Structural Elucidation and Molecular Characteristics

Core Structural Components

The compound features a hybrid architecture combining three distinct moieties:

  • 2,6-Dioxopiperidin-3-yl group: A six-membered lactam ring with two ketone groups at positions 2 and 6, conferring electrophilic reactivity .

  • 1,3-Dioxoisoindolin-4-yl group: A bicyclic system with two ketone groups, commonly observed in phthalimide derivatives .

  • Heptanoic acid chain: A seven-carbon carboxylic acid linked via a polyethylene glycol (PEG)-like spacer containing ether and amide bonds .

The connectivity between these units is critical for the molecule’s stability and function. The isoindoline ring is substituted at position 4 with an amino group, which forms an amide bond with the PEG spacer. This spacer terminates in the heptanoic acid, providing hydrophilicity and potential conjugation sites .

Molecular Data

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC<sub>24</sub>H<sub>29</sub>N<sub>3</sub>O<sub>9</sub>
Molecular Weight503.5 g/mol
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCCCCCC(=O)O
Predicted Collision Cross Section (Ų)216.3 ([M+H]<sup>+</sup>)

The InChIKey (PTXYFBNBOJXGJO-UHFFFAOYSA-N) and PubChem CID (154727680) further validate its unique identity .

Synthetic Strategy and Characterization

Hypothetical Synthesis

While explicit synthetic details are unavailable, the compound’s structure suggests a multi-step approach:

  • Piperidine Ring Formation: Cyclization of glutaric acid derivatives to yield 2,6-dioxopiperidine .

  • Isoindoline Construction: Condensation of phthalic anhydride with amines, followed by nitration and reduction to introduce the amino group at position 4.

  • Spacer Attachment:

    • Amide coupling between the isoindoline’s amino group and a carboxylic acid-terminated PEG derivative.

    • Etherification to connect the PEG spacer to heptanoic acid .

Analytical Characterization

Post-synthesis validation would involve:

  • Nuclear Magnetic Resonance (NMR): To confirm proton environments and connectivity.

  • Mass Spectrometry: High-resolution MS to verify molecular weight (observed m/z 504.19765 for [M+H]<sup>+</sup> ).

  • Chromatography: HPLC for purity assessment, leveraging the predicted collision cross-section data .

Physicochemical and Computational Profiles

Solubility and Reactivity

The PEG spacer and heptanoic acid tail enhance aqueous solubility, while the dioxopiperidine and isoindoline rings contribute to hydrophobic interactions. The compound’s logP (estimated via PubChem tools) suggests moderate lipophilicity, balancing membrane permeability and solubility .

Tandem Mass Spectrometry (MS/MS) Predictions

Collision-induced dissociation patterns for common adducts include:

Adductm/zCCS (Ų)
[M+H]<sup>+</sup>504.19765216.3
[M+Na]<sup>+</sup>526.17959220.5
[M-H]<sup>–</sup>502.18309212.9

These values aid in metabolite identification and structural confirmation .

Challenges and Future Directions

Synthetic Optimization

  • Linker Length: Shorter PEG chains (e.g., 2–3 ethylene glycol units) may improve degradation efficacy, as observed in BTK PROTACs .

  • Stereochemical Control: The dioxopiperidine’s chiral center requires precise synthesis to avoid off-target effects.

Biological Validation

Urgent studies needed:

  • In Vitro Degradation Assays: Testing against kinases (e.g., BTK, EGFR) using Western blotting.

  • Pharmacokinetics: Assessing bioavailability and metabolic stability.

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